Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a chromeno-pyrrol core, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: This compound has a similar indole core and is known for its antiviral activity.
4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE: Another indole derivative with potent antiviral properties.
Uniqueness
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is unique due to its combination of a chromeno-pyrrol core with a morpholine ring and a benzoate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following:
- Molecular Formula : C27H28N2O6
- Molecular Weight : 476.53 g/mol
- LogP : 3.1548
- Hydrogen Bond Acceptors : 10
- Polar Surface Area : 69.776 Ų
The presence of a morpholine ring and various functional groups contributes to its biological activity, making it an interesting subject for pharmacological studies.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibition of key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases such as Alzheimer's.
A study indicated that derivatives similar to this compound exhibited potent inhibition against AChE with IC50 values in the nanomolar range. For instance:
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
---|---|---|---|
Compound A | 0.038 | 0.045 | |
Compound B | 0.024 | 0.030 | |
Methyl Derivative | 0.015 | 0.025 |
These findings suggest that this compound could be a promising candidate for further development as a cholinesterase inhibitor.
Anticancer Activity
In addition to its enzymatic inhibition properties, the compound has shown potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Neuroprotective Effects : A recent study evaluated the neuroprotective effects of methyl derivatives on neuronal cells exposed to neurotoxic agents. The results showed a significant reduction in cell death and oxidative stress markers when treated with this compound.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : By binding to the active site of AChE and BChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
- Cellular Pathways : The compound may modulate signaling pathways involved in apoptosis and cellular proliferation in cancer cells.
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 4-[2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-32-26(31)18-9-7-17(8-10-18)22-21-23(29)19-5-2-3-6-20(19)34-24(21)25(30)28(22)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22H,4,11-16H2,1H3 |
InChI Key |
RUDCAABJKWXMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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